Product packaging for N-(3-Hydroxy-4-methoxyphenyl)glycine(Cat. No.:CAS No. 117427-57-3)

N-(3-Hydroxy-4-methoxyphenyl)glycine

Cat. No.: B038723
CAS No.: 117427-57-3
M. Wt: 197.19 g/mol
InChI Key: BATAJSCXYFDJJU-UHFFFAOYSA-N
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Description

Structural Classification and Context as a Glycine (B1666218) Derivative

N-(3-Hydroxy-4-methoxyphenyl)glycine is classified as an N-substituted derivative of glycine. ebi.ac.uknih.gov Glycine, the simplest proteinogenic amino acid, provides the core structure, which is modified by the attachment of a 3-hydroxy-4-methoxyphenyl group to its nitrogen atom. ontosight.aiebi.ac.uk This substitution transforms the simple amino acid into a more complex molecule with altered chemical and physical properties.

The structure incorporates several key functional groups: a carboxylic acid group, a secondary amine, a hydroxyl group, and a methoxy (B1213986) group attached to a phenyl ring. This combination of features defines its chemical reactivity and potential interactions with biological systems. While specific experimental data for this compound is not widely available, the properties of a closely related compound, N-(4-methoxyphenyl)glycine, are well-documented and provide a basis for understanding its general characteristics. nih.govchem960.com

Table 1: Physicochemical Properties of the Related Compound N-(4-Methoxyphenyl)glycine
PropertyValueSource
Molecular FormulaC9H11NO3 nih.gov
Molecular Weight181.19 g/mol nih.gov
Melting Point225 °C (sublimes) chem960.com
Hydrogen Bond Donor Count2 chem960.com
Hydrogen Bond Acceptor Count4 chem960.com
Rotatable Bond Count4 chem960.com
Topological Polar Surface Area58.6 Ų chem960.com
LogP1.26470 chem960.com

Significance of the Substituted Phenyl Moiety in Bioactive Molecules

The 3-hydroxy-4-methoxyphenyl moiety, also known as a guaiacyl or vanilloid group, is a key structural feature found in a wide array of naturally occurring and synthetic bioactive molecules. ontosight.ai This phenolic group is recognized for its diverse biological activities, which are often attributed to its antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.ai The presence of both a hydroxyl (-OH) and a methoxy (-OCH3) group on the phenyl ring is crucial. The hydroxyl group can act as a hydrogen bond donor and is often involved in scavenging free radicals, contributing to the antioxidant capacity of molecules containing this feature. ontosight.ai

This specific substitution pattern is found in various compounds studied for their biological effects. For instance, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid, a metabolite produced by gut microbiota, has been shown to improve metabolic conditions in diet-induced obese mice. nih.gov Similarly, other molecules containing this moiety are investigated for a range of applications, from enzyme inhibition to potential therapeutics. researchgate.net The electronic and steric properties imparted by these substituents can influence how a molecule binds to biological targets like enzymes and receptors, making it a significant pharmacophore in medicinal chemistry. nih.gov

Overview of Existing Research Trajectories and Knowledge Gaps Pertaining to this compound

A review of the current scientific literature indicates that direct and extensive research focused specifically on this compound is limited. While its constituent parts—the glycine backbone and the 3-hydroxy-4-methoxyphenyl group—are well-studied in other contexts, the combined molecule has not been the subject of widespread investigation. This represents a significant knowledge gap in the field.

Potential research trajectories can be inferred from studies on analogous compounds. Research into other N-substituted glycine derivatives often explores their roles as antagonists or modulators of receptors in the central nervous system, such as the glycine site on the NMDA receptor. researchgate.net Therefore, one possible avenue of investigation for this compound could be in the field of neuropharmacology.

Furthermore, given the known bioactive properties of the 3-hydroxy-4-methoxyphenyl moiety, another logical research direction would be to evaluate the compound for potential antioxidant, anti-inflammatory, or other pharmacological activities. ontosight.ai Studies on structurally related compounds, such as 4-hydroxy-4-(4-methoxyphenyl)-substituted proline derivatives, have focused on their synthesis and evaluation as inhibitors of GABA transport proteins, suggesting a potential role for this compound in similar biological pathways. nih.gov

Currently, there is a lack of published data on the synthesis, spectroscopic characterization, crystallographic structure, and comprehensive biological evaluation of this compound. Future research is needed to synthesize this compound, characterize its physicochemical properties, and systematically screen it for various biological activities to fill the existing knowledge gaps and determine its potential utility in academic and industrial research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO4 B038723 N-(3-Hydroxy-4-methoxyphenyl)glycine CAS No. 117427-57-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-hydroxy-4-methoxyanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-14-8-3-2-6(4-7(8)11)10-5-9(12)13/h2-4,10-11H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATAJSCXYFDJJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90615566
Record name N-(3-Hydroxy-4-methoxyphenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117427-57-3
Record name N-(3-Hydroxy-4-methoxyphenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N 3 Hydroxy 4 Methoxyphenyl Glycine

Direct Synthesis of N-(3-Hydroxy-4-methoxyphenyl)glycine and its Esters

The direct synthesis of this compound is not commonly detailed as a single, one-pot reaction but is typically approached as a multi-step process. The most plausible and chemically sound route involves the initial synthesis of the key intermediate, 4-(aminomethyl)-2-methoxyphenol, also known as vanillylamine (B75263), followed by its reaction with a glycine (B1666218) equivalent.

Amination and Esterification Procedures

A primary strategy for synthesizing the this compound backbone involves the reductive amination of glyoxylic acid with vanillylamine (3-hydroxy-4-methoxyphenylamine). nih.govgoogle.com This well-established method is a cornerstone in the synthesis of N-substituted glycine derivatives.

Synthesis of the Amine Precursor (Vanillylamine): The precursor, vanillylamine, can be efficiently synthesized from readily available lignin-derived feedstocks such as vanillin (B372448), ferulic acid, or vanillic acid. Biocatalytic approaches using enzymes like ω-transaminase have demonstrated high conversion rates. acs.orgresearchgate.net For instance, whole-cell biocatalysis with Escherichia coli expressing a suite of enzymes can convert ferulic acid or vanillic acid to vanillylamine with yields exceeding 94%. acs.org Another synthetic route involves the reduction of 4-hydroxy-3-methoxyphenyl oxime using a Pd/C catalyst and anhydrous ammonium (B1175870) formate (B1220265) as the reducing agent, which also reports high yields and purity. google.com

Reductive Amination: Once vanillylamine is obtained, it can be reacted with glyoxylic acid. The reaction proceeds in two main stages:

Imine Formation: The amino group of vanillylamine performs a nucleophilic attack on the aldehyde carbonyl of glyoxylic acid, forming a Schiff base (imine) intermediate.

Reduction: The resulting imine is then reduced to the secondary amine, yielding this compound.

Common reducing agents for this step include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are favored for their selectivity in reducing imines in the presence of other carbonyls. masterorganicchemistry.comchemrxiv.org

Esterification: The synthesis of this compound esters can be achieved through standard esterification procedures, such as Fischer esterification. This typically involves reacting the final glycine product with an alcohol (e.g., methanol (B129727) or ethanol) under acidic catalysis. Given the presence of a phenolic hydroxyl group, protective group chemistry may be necessary to ensure selective esterification of the carboxylic acid.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis is critical for maximizing yield and purity. Key parameters for the synthesis of the vanillylamine precursor and its subsequent amination have been investigated.

For the biocatalytic synthesis of vanillylamine from ferulic acid, the concentration of the amine donor (NH₄Cl) is a critical factor. Optimal conditions have been identified that lead to a conversion rate of 96.1% from 20 mM ferulic acid. acs.org Similarly, the chemical reduction of 4-hydroxy-3-methoxyphenyl oxime has been optimized to achieve yields higher than 90% and purity over 99% by conducting the reaction at room temperature under atmospheric pressure. google.com

In the reductive amination step, the choice of reducing agent and solvent system is crucial. Sodium cyanoborohydride is effective and allows for a one-pot reaction where the imine is reduced as it is formed. masterorganicchemistry.com The pH of the reaction medium must be carefully controlled to facilitate imine formation without deactivating the amine nucleophile.

The table below summarizes optimization parameters for key steps in the synthesis.

Derivatization Strategies for this compound

Derivatization of this compound is essential for creating analogs with modified properties, for analytical purposes, or for developing prodrugs.

N-Acyl Glycine Derivatization Techniques

N-Acyl glycines are an important class of metabolites, and derivatization is often employed to improve their detection and quantification in biological samples. A common technique involves chemical derivatization to enhance their chromatographic behavior and mass spectrometric detection.

One effective strategy is derivatization using 3-nitrophenylhydrazine (B1228671) (3-NPH). This reagent reacts with the carboxyl group of the N-acyl glycine in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). This process improves the retention of polar N-acyl glycines on reversed-phase liquid chromatography columns and enhances ionization efficiency for mass spectrometry, allowing for more sensitive and reliable quantification.

Synthesis of Conjugates and Prodrugs

The structure of this compound, containing carboxylic acid, secondary amine, and phenol (B47542) functionalities, offers multiple handles for creating conjugates and prodrugs. Prodrug strategies often aim to improve physicochemical properties such as solubility or permeability.

For example, the carboxylic acid group can be coupled with other molecules (e.g., alcohols, amines) to form ester or amide linkages. A common approach is to activate the carboxylic acid with a coupling agent (like HBTU or EDC) and then react it with the desired promoiety. This strategy has been used to create glycine conjugates of drugs like naproxen (B1676952) to enhance solubility and modify their release profiles. The synthesis of 4-hydroxyphenylglycine derivatives has demonstrated that the amine group can be acylated and the carboxylic acid can be converted to esters and amides to modulate biological activity. medchemexpress.com

Chiral Synthesis Approaches for Stereoisomers

Since the α-carbon of this compound is a stereocenter, methods for the asymmetric synthesis of its enantiomers are of significant interest. Several strategies developed for the chiral synthesis of α-amino acids can be applied.

One powerful method is the alkylation of chiral nucleophilic glycine equivalents. For instance, Ni(II) complexes derived from a Schiff base of glycine and a chiral ligand can be deprotonated to form a chiral nucleophilic glycine enolate. This enolate can then be reacted with an appropriate electrophile. Subsequent hydrolysis of the complex releases the desired non-racemic α-amino acid. This approach offers excellent diastereoselectivity and control over the final stereochemistry.

Other established methods include diastereoselective Strecker reactions and Evans's electrophilic amination, which have been successfully applied to the synthesis of structurally related chiral phenylglycine derivatives.

Preparation of Related Compounds Featuring the 3-Hydroxy-4-methoxyphenyl or Glycine Scaffolds

The synthesis of derivatives sharing the core structures of this compound, namely the 3-hydroxy-4-methoxyphenyl (isovanillyl) group and the N-substituted glycine framework, employs a variety of established and modern synthetic methodologies. These strategies are crucial for developing analogues and exploring structure-activity relationships in medicinal chemistry and materials science. Key approaches include reductive amination for building the crucial carbon-nitrogen bond and various alkylation and acylation reactions to modify the core scaffolds.

A prevalent method for synthesizing N-aryl glycines is the reductive amination of a ketone or aldehyde with an amine. bu.edunih.gov For compounds related to the 3-hydroxy-4-methoxyphenyl scaffold, this typically involves the reaction of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) with glycine or a glycine ester, followed by reduction of the resulting imine intermediate. bu.edugoogle.com This one-pot reaction is efficient and utilizes readily available starting materials. google.com The choice of reducing agent is critical, with reagents like sodium borohydride (B1222165) and sodium triacetoxyborohydride being commonly employed for their mildness and selectivity. organic-chemistry.org Catalytic hydrogenation over palladium on carbon (Pd/C) is also a robust method for this transformation. google.comgoogleapis.com

Another significant strategy involves the nucleophilic substitution of haloacetic acid derivatives. acs.org For instance, N-substituted glycines can be prepared by reacting a primary or secondary amine with chloroacetic acid or its esters in the presence of a base. acs.orgnih.gov This "submonomer" approach is particularly powerful in solid-phase synthesis for creating libraries of N-substituted glycine oligomers, also known as peptoids. nih.gov

Modifications to the 3-hydroxy-4-methoxyphenyl ring itself are also common. The phenolic hydroxyl and the aromatic ring can undergo various transformations. For example, alkylation of the hydroxyl group is a straightforward method to introduce diverse side chains. mdpi.com This is typically achieved by treating the phenol with an alkyl halide in the presence of a base like potassium carbonate. mdpi.com The aromatic ring can also be functionalized through reactions such as nitration, although this requires careful control of conditions to achieve the desired regioselectivity. mdpi.com

The following tables detail specific examples of synthetic transformations used to prepare compounds featuring these important chemical scaffolds.

Table 1: Synthesis of Compounds via Reductive Amination

Starting Material 1 Starting Material 2 Reagents and Conditions Product Yield (%)
Substituted Aniline Glyoxylic Acid 1. Condensation 2. H₂, Pd/C, 10 atm, 50°C, 12h N-(Substituted phenyl)glycine ~95
o-Vanillin p-Toluidine 1. Neat mixing 2. NaBH₄, Methanol 2-((4-Methylphenyl)amino)methyl)-6-methoxyphenol Not Reported
4-Aminophenol Substituted Aldehyde 1:1 EtOH:H₂O, Heat, 5 min Substituted Imine Not Reported

Table 2: Synthesis of N-Aryl Glycines via Nucleophilic Substitution and Rearrangement | Starting Material | Reagents and Conditions | Product | Yield (%) | | :--- | :--- | :--- | :--- | | 2-Chloro-N-aryl acetamide (B32628) | CuCl₂·2H₂O, KOH, Acetonitrile (B52724) (reflux), then ethanolic KOH | N-Aryl glycine | High | | Alkyl Amine | Chloroacetic Acid | Water, Ice bath, 24h | N-Alkyl glycine | Not Reported | | Aniline | Ethyl chloroacetate (B1199739) | Sodium acetate (B1210297) | N-Phenyl glycine ethyl ester | Not Reported |

Table 3: Functionalization of the 3-Hydroxy-4-methoxyphenyl Scaffold

Starting Material Reagents and Conditions Product Yield (%)
Methyl 3-hydroxy-4-methoxybenzoate 1-Bromo-3-chloropropane, K₂CO₃, DMF, 70°C, 4h Methyl 3-(3-chloropropoxy)-4-methoxybenzoate Not Reported
Methyl 3-(3-chloropropoxy)-4-methoxybenzoate Nitric acid, Acetic acid, Acetic anhydride, 0-5°C Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate Not Reported

Pre Clinical Biological Activity and Mechanistic Investigations of N 3 Hydroxy 4 Methoxyphenyl Glycine and Its Analogues

Enzyme Modulation Studies

The structural motif of substituted glycine (B1666218) is a key feature in the design of molecules that can modulate the activity of various enzyme systems. These interactions are pivotal in exploring potential therapeutic pathways.

Prolyl Hydroxylase (PHD) Inhibition by Glycine-Containing Structures

A significant area of investigation for glycine-containing compounds is the inhibition of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes. nih.gov PHDs are enzymes that regulate the levels of HIF-α, a transcription factor that responds to changes in cellular oxygen levels. nih.gov By inhibiting PHD, the degradation of HIF-α is prevented, allowing it to accumulate and activate genes involved in erythropoiesis, the process of red blood cell production. nih.govmdpi.com This mechanism is a therapeutic target for treating renal anemia. mdpi.comnih.gov

Several potent PHD inhibitors incorporate a glycine or glycinamide (B1583983) moiety, which mimics the binding of the natural substrate, α-ketoglutarate, to the enzyme's active site. nih.govmedchemexpress.com These inhibitors function competitively with respect to α-ketoglutarate. nih.govmedchemexpress.com

Key examples of glycine-containing PHD inhibitors include:

N-Oxaloglycine (3) and its derivatives are competitive inhibitors of prolyl 4-hydroxylase. nih.gov

Dimethyloxallyl Glycine (DMOG) is a cell-permeable, competitive inhibitor of HIF-PH that leads to the stabilization and accumulation of HIF-1α. medchemexpress.com

Vadadustat (AKB-6548) is an orally administered HIF-PHI based on a hydroxypyridine core with a carbonylglycine side chain. nih.gov

JTZ-951 (Enarodustat) , a potent and orally active PHD inhibitor, was developed from a triazolopyridine scaffold, with lead optimization involving amide formation with glycine ethyl ester. nih.govmdpi.com

MK-8617 , an orally active pan-inhibitor of PHD1-3, is a 4-hydroxy-2-(heterocyclic)pyrimidine-5-carboxamide derivative. nih.gov

CompoundCore StructureMechanism of ActionNote
N-OxaloglycineOxalo-glycineCompetitive inhibitor of prolyl 4-hydroxylase nih.govα-ketoglutarate analogue nih.gov
Dimethyloxallyl Glycine (DMOG)Oxalo-glycine derivativeCompetitive inhibitor of HIF-PH medchemexpress.comCell-permeable medchemexpress.com
Vadadustat (AKB-6548)HydroxypyridineHIF-PHI with a carbonylglycine side chain nih.govInhibits PHD3 more than other isoforms nih.gov
JTZ-951 (Enarodustat)TriazolopyridinePotent, orally active PHD inhibitor nih.govSynthesized using glycine ethyl ester nih.gov

Exploration of Other Enzyme Systems Targeted by Substituted Glycine Derivatives

Beyond PHD, substituted glycine derivatives have been shown to inhibit other distinct enzyme classes.

Angiotensin-Converting Enzyme (ACE) Inhibition : Novel L-lysyl-N-substituted glycine derivatives have demonstrated potent in vitro and in vivo ACE inhibition. nih.gov Specifically, compounds like N-[N alpha-[1(S)-carboxy-3-cyclohexylpropyl]-L-lysyl]-N-cyclopentyl glycine showed strong inhibitory activity with an IC50 as low as 0.11 nmol/l. nih.gov

Complement Factor D Inhibition : N-substituted glycine-based structures have been developed as inhibitors of Complement factor D (FD), a serine protease crucial to the alternative complement pathway. researchgate.net These inhibitors tether the glycine scaffold to an indole (B1671886) or indazole ring system to bind to the S1 pocket of the enzyme. researchgate.net

Receptor Interaction Profiling

Analogues of N-(3-Hydroxy-4-methoxyphenyl)glycine, particularly phenylglycine derivatives, have been extensively studied for their ability to interact with and modulate various receptor systems, including ligand-gated ion channels and G-protein coupled receptors.

Ligand-Gated Ion Channel Modulation (e.g., Glycine Receptors, Chloride Channels)

Substituted glycine derivatives can modulate the function of several ligand-gated ion channels (LGICs), a superfamily of receptors that includes glycine receptors (GlyRs) and certain chloride channels. nih.gov

Glycine Receptors (GlyRs) : GlyRs are inhibitory chloride channels primarily found in the brainstem and spinal cord. researchgate.net Their function can be modulated by various compounds. For instance, the function of glycine-activated ion channels can be enhanced by G-protein βγ subunits. researchgate.net Furthermore, intracellular phosphorylation is a key mechanism for the modulation of GlyRs. nih.gov Glycine itself also regulates the N-methyl-D-aspartate (NMDA) receptor-gated ion channel, acting at a specific glycine binding site on the receptor complex to permit channel opening in the presence of an NMDA agonist. duke.edu

Chloride Channels : Phenylglycine derivatives have been identified as potent correctors ("potentiators") of defective cystic fibrosis transmembrane conductance regulator (CFTR) chloride-channel gating. nih.gov Mutations in the CFTR protein, such as ΔF508 and G551D, cause cystic fibrosis. nih.gov The phenylglycine compound 2-[(2-1H-indol-3-yl-acetyl)-methylamino]-N-(4-isopropylphenyl)-2-phenylacetamide was found to reversibly activate ΔF508-CFTR with a K_a of approximately 70 nM and the G551D mutant with a K_a of about 1100 nM. nih.gov These compounds increase the channel's open probability. nih.gov

Metabotropic Receptor Antagonism by Phenylglycine Derivatives

Phenylglycine derivatives were among the first selective antagonists identified for metabotropic glutamate (B1630785) receptors (mGluRs), a family of G-protein coupled receptors activated by the neurotransmitter L-glutamate. nih.gov The development of these antagonists has been crucial for understanding the physiological roles of mGluR subtypes. nih.gov

Research has profiled the activity of various phenylglycine derivatives at different mGluR subtypes expressed in Chinese hamster ovary cells. jneurosci.org

(S)-4-carboxy-3-hydroxyphenylglycine (S-4C3HPG) acts as an effective agonist for mGluR2 and a potent antagonist for mGluR1. jneurosci.org

(S)-4-carboxyphenylglycine (S-4CPG) also serves as an agonist for mGluR2 and an antagonist for mGluR1. jneurosci.org

(+)-α-Methyl-4-carboxyphenylglycine (MCPG) effectively antagonizes the action of L-glutamate on mGluR1. jneurosci.org

Further studies have identified novel phenylglycine analogues, such as (RS)-alpha-methyl-3-methyl-4-phosphonophenylglycine (UBP1112), as potent and selective antagonists of group III mGluRs. nih.govnih.gov

Phenylglycine DerivativemGluR1 ActivitymGluR2 ActivitymGluR4 Activity
(S)-3-Hydroxyphenylglycine (S-3HPG)AgonistNo ActivityNo Activity
(S)-4-Carboxyphenylglycine (S-4CPG)AntagonistAgonistNo Activity
(S)-4-Carboxy-3-hydroxyphenylglycine (S-4C3HPG)AntagonistAgonistNo Activity
(S)-3-Carboxy-4-hydroxyphenylglycine (S-3C4HPG)AntagonistAgonistNo Activity
(+)-α-Methyl-4-carboxyphenylglycine (MCPG)AntagonistPartial AntagonistNo Activity

Data derived from studies on cloned mGluR subtypes expressed in CHO cells. jneurosci.org

G-Protein Coupled Receptor (GPCR) Interactions (e.g., GPR41)

The interaction of substituted glycine derivatives extends to other GPCRs, such as the free fatty acid receptors. Research into the selectivity of small carboxylic acids for the free fatty acid receptors 2 (FFA2/GPR43) and 3 (FFA3/GPR41) has elucidated a general structural rule. nih.gov Ligands that possess a substituted sp3-hybridized α-carbon show a preference for activating FFA3 (GPR41). nih.gov Conversely, ligands with an sp2- or sp-hybridized α-carbon tend to activate FFA2. nih.gov Since N-substituted glycines feature an sp3-hybridized α-carbon, this finding suggests a structural basis for their potential interaction with and activation of GPR41. nih.gov

Cellular and Subcellular Activity Assessments

Effects on Metabolic Pathways (e.g., Lipid Catabolism)

Direct studies detailing the effects of this compound on metabolic pathways are not available. However, the glycine component is integral to numerous metabolic processes. Glycine is required for the synthesis of glutathione (B108866) and plays a role in one-carbon metabolism nih.gov. In metabolic disorders, lower levels of circulating glycine have been consistently observed nih.gov. Research on glycine supplementation suggests it may have a therapeutic role in non-alcoholic fatty liver disease (NAFLD) by modulating fatty acid oxidation and glutathione synthesis nih.gov. When ingested with glucose, glycine has been shown to significantly attenuate the plasma glucose response in healthy subjects, suggesting a potential role in glucose metabolism nih.gov. This effect may be mediated by a gut hormone that enhances insulin-mediated glucose uptake nih.gov.

Analogues such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a metabolite of dietary polyphenols, have demonstrated effects on hepatic lipid metabolism. This suggests that the hydroxymethoxyphenyl moiety could contribute to metabolic regulation.

Modulation of Cellular Oxidative Stress and Inflammatory Responses

While this compound has not been directly investigated, both the glycine and the hydroxymethoxyphenyl structures are associated with antioxidant and anti-inflammatory properties.

Glycine itself is considered an anti-inflammatory and immunomodulatory agent mdpi.comresearchgate.net. It can protect cells from oxidative stress-induced inflammation and decrease the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 mdpi.com. Supplementation with glycine and N-acetylcysteine (GlyNAC) has been shown to combat oxidative stress by increasing levels of the antioxidant glutathione (GSH) and superoxide (B77818) dismutase (SOD) while decreasing malondialdehyde (MDA), a marker of oxidative damage nih.govresearchgate.net.

Furthermore, compounds with a similar phenylpropanoid structure, such as 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), have demonstrated significant anti-inflammatory activity. HHMP was found to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 in lipopolysaccharide (LPS)-stimulated macrophages nih.gov. Another related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), has also been shown to reduce oxidative stress by decreasing plasma reactive oxygen metabolites nih.gov. These findings suggest that the 3-hydroxy-4-methoxyphenyl group likely contributes to these protective effects.

Compound/SupplementModel SystemKey Findings on Oxidative Stress & Inflammation
Glycine Various cell types, Animal modelsExerts anti-inflammatory and immunomodulatory effects; decreases pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). mdpi.com
Glycine + N-acetylcysteine (GlyNAC) Rat model of spinal cord injuryIncreased levels of glutathione (GSH) and superoxide dismutase (SOD); decreased malondialdehyde (MDA). nih.govresearchgate.net
HHMP LPS-stimulated RAW 264.7 macrophagesSignificantly inhibited nitric oxide (NO) and prostaglandin E2 production. nih.gov
HMPA C57BL/6 miceReduced oxidative stress by decreasing plasma reactive oxygen metabolites. nih.gov

Influence on Cell Proliferation and Mitosis (e.g., Antimitotic Mechanisms)

Specific data on the antimitotic mechanisms of this compound is absent from current literature. The influence of its parent molecule, glycine, on cell proliferation is complex.

Glycine consumption is strongly correlated with the proliferation rates across various cancer cell lines, indicating that a high demand for glycine is a feature of rapidly dividing cells nih.gov. This is partly because glycine is utilized for de novo purine (B94841) nucleotide biosynthesis, a critical process for creating new DNA and RNA nih.gov.

Conversely, in non-cancerous contexts, glycine can promote the proliferation of specific cell types. For instance, glycine has been shown to boost the proliferation and regeneration of muscle satellite cells, which is crucial for muscle repair nih.gov. This action is mediated by increasing the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) nih.gov. Given these opposing roles, the effect of this compound on cell proliferation would likely be highly context-dependent, influenced by cell type and physiological state.

CompoundCell/Model SystemEffect on ProliferationMechanism of Action
Glycine NCI-60 cancer cell linesConsumption correlates with rapid proliferation.Supports de novo purine nucleotide biosynthesis. nih.gov
Glycine Dystrophic (mdx) mice muscleBoosts satellite cell proliferation and muscle regeneration.Increases activation of mTORC1. nih.gov

Evaluation of Antimicrobial Properties

There are no direct studies evaluating the antimicrobial properties of this compound. However, research into its constituent chemical features suggests a potential for such activity.

High concentrations of glycine have been shown to induce lysis or morphological changes in many bacteria and can exhibit bactericidal activity against multidrug-resistant (MDR) nosocomial pathogens nih.gov. Notably, glycine has been found to restore the in vitro susceptibility of MDR bacteria to antibiotics like meropenem (B701) and colistin (B93849) nih.gov.

Additionally, natural methoxyphenol compounds, which share the substituted phenyl ring of the target molecule, have recognized antimicrobial activity against various foodborne pathogens and food spoilage bacteria nih.gov. For example, eugenol (B1671780) (4-Allyl-2-methoxyphenol) and vanillin (B372448) (4-Hydroxy-3-methoxybenzaldehyde) show inhibitory effects against bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus nih.gov. Peptides incorporating the related compound 3,4-dihydroxy-L-phenylalanine have also been designed for their potent antimicrobial activities mdpi.com. This collective evidence suggests that this compound may warrant investigation as a potential antimicrobial agent.

Compound/ClassTarget OrganismsObserved Antimicrobial Effect
Glycine Multidrug-resistant (MDR) bacteriaBactericidal activity; restores sensitivity to antibiotics. nih.gov
Methoxyphenol Phytometabolites (e.g., Eugenol, Vanillin) Foodborne pathogens (E. coli, S. aureus) and spoilage bacteriaInhibition of bacterial growth. nih.gov
Peptides with 3,4-dihydroxy-L-phenylalanine E. coli, P. aeruginosa, S. aureusPotent antimicrobial activity. mdpi.com

In Vivo Preclinical Efficacy Models

Models of Erythropoiesis Modulation and Anemia Alleviation

There is currently no available scientific literature or preclinical data from in vivo models concerning the effects of this compound or its close analogues on the modulation of erythropoiesis or the alleviation of anemia. This represents a significant gap in the understanding of the compound's potential systemic biological effects.

Studies on Metabolic Homeostasis and Anti-obesity Effects

The metabolic signature of obesity is often characterized by a notable decrease in the plasma concentration of the amino acid glycine. nih.govresearchgate.net This reduction is closely associated with insulin (B600854) resistance and is considered a predictive marker for the development of chronic metabolic diseases. nih.govmdpi.com Research into glycine metabolism suggests that this deficiency in obesity may result from several factors, including impaired de novo synthesis, altered gut microbiota activity, and interactions with branched-chain amino acid (BCAA) metabolism. nih.govnih.govfrontiersin.org

Studies on 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a structural analogue and a microbial metabolite of dietary polyphenols, have demonstrated direct anti-obesity and metabolic regulatory effects in preclinical models. nih.gov In mice fed a high-fat diet (HFD), dietary administration of HMPA was shown to be effective against weight gain and the development of hepatic steatosis. nih.gov Furthermore, HMPA improved insulin sensitivity. nih.gov The metabolic benefits of HMPA are linked to its ability to regulate hepatic lipid metabolism and positively modulate the gut microbial community. nih.gov

Mechanistically, HMPA has been identified as an agonist for the G-protein-coupled receptor 41 (GPR41). nih.govresearchgate.net The activation of this receptor is believed to play a crucial role in the compound's anti-obesity effects and its ability to ameliorate hepatic steatosis by stimulating pathways involved in lipid catabolism. nih.govresearchgate.netkyoto-u.ac.jp

ModelCompoundKey FindingsProposed MechanismReference
High-Fat Diet (HFD) Induced Obese Mice3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA)- Reduced HFD-induced weight gain
  • Attenuated hepatic steatosis
  • Improved insulin sensitivity
  • - Regulation of hepatic lipid metabolism
  • Modulation of gut microbiota
  • Activation of GPR41 receptor
  • nih.govnih.govresearchgate.net

    Investigational Tumor Inhibition Models

    While some scientific reviews suggest potential anticancer activities for HMPA based on preliminary animal and human studies, detailed reports from specific investigational tumor inhibition models are not extensively documented in the available literature. nih.govresearchgate.netkyoto-u.ac.jp The current body of research primarily focuses on the metabolic and musculoskeletal effects of this compound, and further investigation is required to substantiate and characterize any direct anti-proliferative or tumor-inhibiting properties.

    Assessment of Musculoskeletal Function and Exercise Physiology

    Glycine, as a fundamental amino acid, is vital for muscle protein synthesis, growth, and repair. nih.gov It plays a multifaceted role in skeletal muscle, contributing to the synthesis of essential proteins and potentially influencing recovery and performance. nih.gov

    Preclinical research on the analogue HMPA has provided specific evidence of its positive effects on muscle function. mdpi.com In a study involving mice, oral administration of HMPA for 14 days resulted in a significant enhancement of both absolute and relative grip strength. mdpi.comnih.gov This improvement in muscle strength suggests a direct impact on musculoskeletal performance. mdpi.com

    The mechanisms underlying these effects have been investigated, revealing multiple modes of action. Low-dose administration of HMPA was found to decrease plasma levels of blood urea (B33335) nitrogen (BUN) following exhaustive exercise, which indicates a role in preserving muscle protein and reducing exercise-induced protein catabolism. mdpi.comnih.gov Additionally, HMPA was observed to upregulate the expression of Myf5, a myogenic regulatory factor, suggesting it may promote muscle development and proliferation. mdpi.com Further studies have indicated that HMPA can also reduce oxidative stress and promote the formation of fast-twitch muscle fibers, potentially through the activation of the IGF-1 pathway. nih.gov

    ParameterEffect of HMPA AdministrationMechanistic InsightReference
    Grip Strength (Absolute and Relative)Significantly enhancedImproved muscle function and performance mdpi.comnih.gov
    Blood Urea Nitrogen (BUN) post-exerciseDecreasedPreservation of muscle protein; reduced catabolism mdpi.com
    Gene Expression (Myf5)IncreasedPotential promotion of muscle development mdpi.com
    Oxidative StressReducedEnhanced redox balance and antioxidant defenses nih.gov
    Muscle Fiber CompositionPromoted fast-twitch fiber formationPossible activation of the IGF-1 pathway nih.gov

    Structure Activity Relationship Sar Studies of N 3 Hydroxy 4 Methoxyphenyl Glycine Derivatives

    Systematic Modification of the 3-Hydroxy-4-methoxyphenyl Moiety

    The 3-hydroxy-4-methoxyphenyl group is a critical component of the molecule, likely involved in key interactions with a biological target. The hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) substituents are particularly important due to their hydrogen bonding capabilities and electronic effects.

    Detailed research findings from analogous structures, such as those derived from a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold, have demonstrated the crucial role of these functional groups for biological activity. Studies on such related compounds indicate that the phenolic hydroxyl group often acts as a vital hydrogen bond donor, anchoring the molecule in the active site of a receptor or enzyme. The adjacent methoxy group can serve multiple roles; its oxygen atom can act as a hydrogen bond acceptor, and the methyl group can engage in hydrophobic (van der Waals) interactions. Furthermore, the methoxy group helps to modulate the acidity (pKa) of the neighboring hydroxyl group, influencing its ionization state at physiological pH.

    Systematic modifications to this moiety would involve several strategies to probe these interactions:

    Positional Isomerism: Moving the hydroxyl and methoxy groups to other positions on the phenyl ring (e.g., 2-hydroxy-4-methoxy or 4-hydroxy-3-methoxy) helps to determine the required spatial arrangement for optimal target binding.

    Bioisosteric Replacement: Replacing the hydroxyl group with other hydrogen bond donors (e.g., -NH₂, -SH) or the methoxy group with other substituents of similar size but different electronic properties (e.g., -OCH₂CH₃, -Cl, -CH₃) can fine-tune interactions and improve properties like metabolic stability or cell permeability.

    The following table illustrates hypothetical SAR data for modifications to the 3-hydroxy-4-methoxyphenyl moiety, demonstrating how changes could influence biological activity.

    Analogue Modification on Phenyl Ring Hypothetical Relative Activity Rationale
    1 (Parent)3-Hydroxy, 4-Methoxy100%Parent compound with optimal substitution.
    23-Hydroxy only50%Loss of methoxy group reduces binding affinity, possibly due to loss of a hydrogen bond acceptor or hydrophobic interaction.
    34-Methoxy only20%Loss of the critical 3-hydroxy group, likely a key hydrogen bond donor, significantly reduces activity.
    44-Hydroxy, 3-Methoxy75%Isomeric analogue retains both key groups but in a potentially less optimal spatial orientation for target binding.
    53-Fluoro, 4-Methoxy<10%Replacement of the hydroxyl group with a non-hydrogen-bonding fluoro group abolishes a key interaction.
    63-Hydroxy, 4-Ethoxy90%The slightly larger ethoxy group may be well-tolerated, suggesting the pocket accommodating the methoxy group has some flexibility.

    Note: The data in this table is illustrative and intended to represent potential outcomes of SAR studies based on established medicinal chemistry principles.

    Exploration of Substituent Effects on the Glycine (B1666218) Unit

    The glycine unit provides a flexible linker and a carboxylic acid group, which is typically ionized at physiological pH. This anionic carboxylate group is a potent hydrogen bond acceptor and can form strong ionic interactions (salt bridges) with positively charged residues like arginine or lysine (B10760008) in a binding pocket.

    SAR exploration of the glycine unit focuses on several key areas:

    Carboxylic Acid Modification: The necessity of the acidic proton and the negative charge can be tested by converting the carboxylic acid to an ester (e.g., methyl ester) or an amide (e.g., primary amide, substituted amide). Such modifications neutralize the charge and can increase lipophilicity, which may impact cell permeability, but often at the cost of losing a critical ionic interaction with the target.

    Alpha-Carbon Substitution: Introducing substituents on the carbon atom between the nitrogen and the carboxyl group can restrict the molecule's conformational flexibility. Adding small alkyl groups (e.g., methyl to create an alanine (B10760859) derivative) can probe the steric tolerance of the binding site. This can also introduce a chiral center, allowing for the investigation of stereospecific interactions.

    Nitrogen Substitution: While the parent structure is an N-substituted glycine, further substitution on this nitrogen is generally not explored as it would create a quaternary ammonium (B1175870) ion, drastically changing the compound's properties.

    The table below provides illustrative examples of how modifications to the glycine unit might affect biological activity.

    Analogue Modification on Glycine Unit Hypothetical Relative Activity Rationale
    1 (Parent)-NH-CH₂-COOH100%The carboxylate is essential for an ionic interaction with the target.
    7-NH-CH₂-COOCH₃ (Methyl Ester)15%Neutralization of the negative charge via esterification leads to a significant loss of binding affinity.
    8-NH-CH₂-CONH₂ (Amide)25%The amide can still act as a hydrogen bond donor/acceptor but lacks the crucial ionic interaction capability.
    9-NH-CH(CH₃)-COOH (Alanine derivative)60%The methyl group is tolerated but may cause a slight steric clash, or the altered conformation is less optimal for binding.

    Note: The data in this table is illustrative and intended to represent potential outcomes of SAR studies based on established medicinal chemistry principles.

    Conformational Analysis and Identification of Key Pharmacophoric Features

    A pharmacophore is an abstract description of the molecular features that are necessary for a drug to recognize and bind to a biological target. For N-(3-Hydroxy-4-methoxyphenyl)glycine derivatives, conformational analysis is used to determine the low-energy, three-dimensional arrangement of the molecule that is likely responsible for its biological activity (the bioactive conformation).

    Computational modeling and spectroscopic techniques can be used to understand the molecule's flexibility and preferred shapes. The key pharmacophoric features for this class of compounds can be hypothesized based on their structure:

    Aromatic Ring (AR): The 3-hydroxy-4-methoxyphenyl ring, which can engage in hydrophobic and π-stacking interactions.

    Hydrogen Bond Donor (HBD): The 3-hydroxyl group.

    Hydrogen Bond Acceptor (HBA1): The oxygen of the 4-methoxy group.

    Hydrogen Bond Acceptor/Negative Ionizable (HBA2/NI): The carboxylic acid group of the glycine moiety.

    The spatial relationship between these features—the distances and angles between the aromatic ring, the hydroxyl group, and the carboxylate—is critical. A successful pharmacophore model can discriminate between active and inactive molecules and is a powerful tool for designing new compounds and for virtual screening of compound libraries to find new potential hits. nih.govnih.gov

    Rational Design of Analogues for Targeted Biological Activities

    The insights gained from SAR and pharmacophore modeling enable the rational design of new analogues with improved properties. nih.gov This approach moves beyond random screening and allows for the targeted synthesis of molecules predicted to have higher potency, better selectivity, or improved drug-like characteristics.

    For instance, if SAR studies confirm that the 3-hydroxyl group and the glycine carboxylate are essential for activity (as hypothesized in the tables above), then any newly designed analogue must retain these features. The design process would then focus on modifying other parts of the molecule to enhance secondary interactions or improve pharmacokinetic properties.

    Examples of rational design strategies include:

    Improving Potency: If a small, unoccupied hydrophobic pocket is identified near the 4-methoxy group, replacing it with a slightly larger lipophilic group (e.g., an ethoxy group) might lead to a more potent compound.

    Enhancing Selectivity: If the target is one of a family of related proteins, subtle modifications to the scaffold can be made to exploit small differences in the amino acid composition of their binding sites, leading to analogues that are selective for the desired target.

    Bioisosteric Replacement for Improved Properties: The carboxylic acid, while potentially crucial for activity, can lead to poor oral bioavailability. A common strategy is to replace it with a bioisostere—a group with similar steric and electronic properties that may offer better pharmacokinetics. For example, a tetrazole ring is often used as a bioisostere for a carboxylic acid.

    This iterative cycle of design, synthesis, and testing, guided by SAR and computational models, is fundamental to the process of drug discovery and the optimization of lead compounds like this compound.

    Computational Chemistry and Molecular Modeling Approaches

    Quantum Chemical Calculations

    Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to elucidate the fundamental electronic characteristics of a molecule. These methods are pivotal for understanding the intrinsic properties of N-(3-Hydroxy-4-methoxyphenyl)glycine, such as its stability, reactivity, and spectroscopic signatures.

    Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For compounds structurally related to this compound, such as 3-hydroxy-4-methoxybenzaldehyde, DFT calculations at the B3LYP/6–311G(d,p) level of theory have been used to optimize molecular geometry and analyze fundamental vibrational modes. Such analyses for this compound would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity.

    Table 1: Representative Quantum Chemical Parameters for Aromatic Glycine (B1666218) Derivatives

    ParameterTypical MethodInformation YieldedRelevance to this compound
    HOMO EnergyDFT (e.g., B3LYP/6-311++G(d,p))Electron-donating abilityPredicts susceptibility to electrophilic attack
    LUMO EnergyDFT (e.g., B3LYP/6-311++G(d,p))Electron-accepting abilityPredicts susceptibility to nucleophilic attack
    HOMO-LUMO GapDFTChemical reactivity and stabilityIndicates kinetic stability and electronic excitability
    NBO ChargesNBO AnalysisAtomic charge distributionIdentifies electrophilic and nucleophilic centers
    Stabilization Energy (E(2))NBO AnalysisIntramolecular charge transferQuantifies the stability gained from electron delocalization

    Theoretical simulations of spectroscopic data are crucial for validating experimental findings and aiding in the structural elucidation of newly synthesized compounds. Quantum chemical methods can predict Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra with a high degree of accuracy.

    For instance, DFT calculations can compute the vibrational frequencies of this compound, which correspond to the peaks in its IR spectrum. By analyzing the potential energy distribution (PED), each vibrational mode can be assigned to specific functional groups, such as O-H, N-H, C=O, and C-O stretching and bending vibrations. This allows for a detailed interpretation of the experimental IR spectrum.

    Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. These theoretical calculations are invaluable for assigning the signals in the experimental NMR spectra of this compound to specific protons and carbon atoms within the molecule. Comparing simulated and experimental spectra helps confirm the molecular structure.

    Molecular Docking Studies for Ligand-Target Binding Affinity

    Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in structure-based drug design for estimating the binding affinity and mode of interaction between a ligand like this compound and a biological target.

    The process involves placing the ligand in the binding site of the protein and evaluating the binding energy for numerous poses using a scoring function. The results, often expressed as a docking score or binding free energy (ΔG), indicate the strength of the interaction. Lower binding energy values suggest a more stable protein-ligand complex and higher binding affinity. Docking studies can also visualize key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between this compound and the amino acid residues in the active site of a target protein. This information is critical for understanding the mechanism of action and for designing more potent analogs.

    Molecular Dynamics Simulations for Protein-Ligand Complex Stability

    While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the protein-ligand complex over time. MD simulations are used to assess the stability of the complex predicted by docking and to study the conformational changes that may occur upon ligand binding.

    Starting from the best-docked pose, the system (protein-ligand complex in a solvent box) is subjected to a simulation that solves Newton's equations of motion for every atom. The trajectory generated provides information on the flexibility and stability of the complex. Key parameters analyzed include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex over the simulation period. A stable RMSD suggests that the ligand remains securely bound in the active site. MD simulations can also provide a more refined calculation of binding free energy, offering a more accurate prediction of binding affinity.

    In Silico ADMET Predictions for Preclinical Optimization

    Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction models use computational algorithms to estimate these properties based on the chemical structure of a molecule like this compound.

    These predictive models can assess various parameters, including aqueous solubility, blood-brain barrier permeability, plasma protein binding, interaction with cytochrome P450 enzymes (key for metabolism), and potential toxicities such as hepatotoxicity or carcinogenicity. Early prediction of poor ADMET properties allows for the chemical structure to be modified to improve its pharmacokinetic and safety profile, a critical step in preclinical optimization. For example, tools are used to predict druglikeness based on criteria like Lipinski's rule of five.

    Table 2: Common In Silico ADMET Properties and Their Significance

    PropertyPrediction Method/ModelSignificance in Drug Development
    Aqueous Solubility (LogS)Atom-based or fragment-based modelsAffects absorption and formulation
    Blood-Brain Barrier (BBB) PermeabilityQSAR models, physicochemical descriptorsCrucial for CNS-targeting drugs
    CYP450 InhibitionMachine learning, dockingPredicts potential for drug-drug interactions
    Human Intestinal Absorption (HIA)Physicochemical property-based rulesIndicates oral bioavailability
    HepatotoxicityStructure-activity relationship (SAR) modelsFlags potential for liver damage
    Carcinogenicity/MutagenicityKnowledge-based systems (e.g., DEREK)Identifies potential for causing cancer or genetic mutations

    Virtual Screening and De Novo Design Methodologies

    Virtual screening is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. If this compound were a known inhibitor, its structure could be used as a template in ligand-based virtual screening to find other compounds with similar properties (e.g., shape and electrostatic features). Alternatively, in structure-based virtual screening, a library of compounds would be docked into the target's binding site, and the top-scoring molecules would be selected for further testing.

    De novo design, on the other hand, involves the computational creation of novel molecular structures from scratch. Algorithms piece together small chemical fragments within the constraints of a target's binding site to build a new molecule with a high predicted binding affinity. This approach can lead to the design of entirely novel scaffolds that may have improved potency and pharmacokinetic properties compared to existing compounds.

    Advanced Analytical Methodologies for N 3 Hydroxy 4 Methoxyphenyl Glycine Research

    High-Resolution Spectroscopic Characterization

    Spectroscopic methods are fundamental for elucidating the molecular structure and functional groups of N-(3-Hydroxy-4-methoxyphenyl)glycine.

    Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the compound's connectivity and stereochemistry.

    In a typical ¹H NMR spectrum, the protons on the aromatic ring would appear as distinct signals in the downfield region (typically 6.5-7.5 ppm) due to the deshielding effect of the aromatic system. The specific substitution pattern (hydroxyl at C3, methoxy (B1213986) at C4, and the glycine (B1666218) sidechain at C1) would lead to a predictable splitting pattern for the three aromatic protons. The methoxy group protons would present as a sharp singlet, while the protons of the glycine moiety (the α-carbon and the methylene (B1212753) group) would also have characteristic chemical shifts and couplings.

    ¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. The spectrum would show distinct signals for the carboxyl carbon, the two carbons of the glycine side chain, the methoxy carbon, and the six carbons of the substituted phenyl ring. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign proton and carbon signals and confirm the bonding network of the entire molecule.

    Table 1: Expected ¹H NMR Spectral Data for this compound Solvent: DMSO-d₆

    Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
    Aromatic H (C2-H) ~6.8 d ~2.0
    Aromatic H (C5-H) ~6.9 d ~8.5
    Aromatic H (C6-H) ~6.7 dd ~8.5, 2.0
    Methoxy (-OCH₃) ~3.7 s -
    Glycine CH₂ ~3.9 s -
    Phenolic OH ~8.9 s (broad) -
    Carboxylic OH ~12.5 s (broad) -

    Table 2: Expected ¹³C NMR Spectral Data for this compound Solvent: DMSO-d₆

    Carbon Assignment Expected Chemical Shift (δ, ppm)
    Carboxylic C=O ~173
    Aromatic C1 (C-NH) ~140
    Aromatic C2 ~112
    Aromatic C3 (C-OH) ~146
    Aromatic C4 (C-OCH₃) ~148
    Aromatic C5 ~115
    Aromatic C6 ~118
    Glycine CH₂ ~46

    Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain structural insights through fragmentation analysis. With a molecular formula of C₉H₁₁NO₄, the compound has a monoisotopic mass of approximately 197.0688 Da.

    High-resolution mass spectrometry (HRMS), often utilizing techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap analyzer, can measure the mass with high accuracy (typically within 5 ppm). This allows for the confident determination of the elemental composition.

    Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways. The protonated molecule ([M+H]⁺ at m/z 198.0761) or deprotonated molecule ([M-H]⁻ at m/z 196.0615) is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide evidence for the compound's structure. Expected fragmentation would include the loss of the carboxylic acid group (CO₂H) or the entire glycine moiety, as well as cleavages around the phenyl ring and methoxy group.

    Table 3: Expected High-Resolution Mass Spectrometry Data for this compound

    Ion Formula Calculated m/z Expected Fragmentation Products (from [M+H]⁺)
    [M+H]⁺ C₉H₁₂NO₄⁺ 198.0761 m/z 152 (loss of HCOOH), m/z 138 (loss of glycine moiety)
    [M+Na]⁺ C₉H₁₁NO₄Na⁺ 220.0580 -

    Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic structure of the molecule.

    Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups by detecting their characteristic vibrational frequencies. The spectrum of this compound would be expected to show several key absorption bands:

    A broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹).

    Another O-H stretching band for the phenolic hydroxyl group (around 3200-3600 cm⁻¹).

    An N-H stretching band for the secondary amine (around 3300-3500 cm⁻¹).

    A strong C=O stretching band for the carboxylic acid (around 1700-1730 cm⁻¹).

    C=C stretching bands for the aromatic ring (around 1500-1600 cm⁻¹).

    C-O stretching bands for the methoxy and hydroxyl groups (around 1000-1300 cm⁻¹).

    Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information on the electronic transitions within the molecule, primarily related to the aromatic system. The substituted benzene (B151609) ring is the primary chromophore. The spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, would be expected to show absorption maxima (λmax) in the UV region, characteristic of a substituted phenolic compound.

    Chromatographic Separation Techniques

    Chromatography is essential for the separation, isolation, and quantification of this compound from reaction mixtures, biological samples, or other complex matrices.

    High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of this compound. Due to the polar nature of the amino acid and phenolic hydroxyl groups, reversed-phase (RP) HPLC is a suitable approach.

    Method development involves optimizing several parameters:

    Stationary Phase: A C18 or C8 column is typically used, providing a nonpolar stationary phase that retains the analyte based on its hydrophobicity.

    Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used. A gradient elution, where the percentage of the organic modifier is increased over time, is often necessary to achieve good separation and peak shape. The pH of the aqueous buffer is critical to control the ionization state of the carboxylic acid, amine, and phenol (B47542) groups, which significantly impacts retention.

    Detection: A UV detector is commonly employed, with the detection wavelength set at one of the compound's absorption maxima (e.g., ~270-280 nm) to ensure high sensitivity.

    For analyzing this compound in complex biological samples like plasma or urine, the combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers unparalleled selectivity and sensitivity.

    The LC system separates the target analyte from the bulk of the matrix components. The eluent from the LC column is then directed into the mass spectrometer. An ESI source is typically used to ionize the molecule. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the [M+H]⁺ ion at m/z 198.1) is selected and fragmented. A specific, high-abundance product ion is then monitored for quantification. This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences from other co-eluting compounds and allowing for accurate quantification even at very low concentrations. The development of a robust LC-MS/MS method requires careful optimization of both the chromatographic conditions and the mass spectrometer parameters (e.g., collision energy).

    Table 4: Illustrative LC-MS/MS Parameters for this compound

    Parameter Typical Condition
    LC Column C18 (e.g., 100 mm x 2.1 mm, 2.6 µm)
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Flow Rate 0.3 mL/min
    Ionization Mode Positive Electrospray Ionization (ESI+)
    Precursor Ion (Q1) m/z 198.1
    Product Ion (Q3) m/z 152.1 (Quantifier), m/z 138.1 (Qualifier)

    | Collision Energy | Optimized for specific instrument (e.g., 15-25 eV) |

    Specialized Derivatization Strategies for Analytical Enhancement

    Chemical derivatization is a critical strategy in the analytical chemistry of this compound, transforming the molecule into a new compound with improved properties for analysis. This process involves reacting the target analyte with a derivatizing agent to modify its functional groups—specifically the secondary amine, carboxylic acid, or phenolic hydroxyl group. These modifications are designed to overcome challenges in detection and separation, such as low volatility, poor ionization efficiency, or insufficient chromatographic resolution.

    Mass spectrometry (MS) is a cornerstone technique for the detection and quantification of metabolites. However, small, polar molecules like this compound can exhibit poor ionization efficiency and be subject to interference from the sample matrix, leading to low sensitivity. Chemical derivatization can significantly improve MS detection by introducing a readily ionizable moiety or a charged tag onto the analyte. acs.org

    One effective strategy for enhancing the detection of N-acyl glycines involves derivatization of the carboxyl group. acs.orgnih.gov For instance, the use of 3-nitrophenylhydrazine (B1228671) (3-NPH) has been shown to be a simple and sensitive method for detecting N-acyl glycines in biological fluids like plasma and urine. acs.orgnih.govnih.govresearchgate.net This reaction is advantageous as it proceeds quickly in aqueous solutions at moderate temperatures and does not require a quenching step. acs.orgnih.gov The derivatization not only improves detection sensitivity but also expands the coverage of detectable N-acyl glycines in a single liquid chromatography-mass spectrometry (LC-MS) run. acs.orgnih.gov Studies have reported that this method can improve sensitivity by more than 50 times for certain short- to medium-chain N-acyl glycines. nih.gov

    Another approach involves labeling with reagents that introduce a permanently charged group or a group with high proton affinity, which significantly enhances the signal in electrospray ionization (ESI)-MS. Reagents like 1-(4-(aminomethyl)phenyl)pyridin-1-ium (AMPP) can be used to tag molecules containing carboxylic acids, improving detection sensitivity and selectivity. acs.orgsemanticscholar.org

    Table 1: Derivatization Reagents for Enhancing MS Sensitivity of Glycine Derivatives

    Derivatization ReagentTarget Functional GroupKey Advantages
    3-Nitrophenylhydrazine (3-NPH)Carboxylic AcidHigh sensitivity, simple procedure, fast reaction in aqueous solution. acs.orgnih.gov
    AMPPCarboxylic AcidCovalent charge-tagging, increases ionization efficiency. acs.orgsemanticscholar.org
    Dns-Cl / Dens-ClAmine/PhenolIntroduces easily ionizable tertiary amine, allows for isotope labeling. researchgate.net

    This compound possesses a chiral center at the alpha-carbon, meaning it can exist as two non-superimposable mirror images (enantiomers). As enantiomers often exhibit different biological activities, their separation and the determination of their absolute configuration are crucial. nih.gov

    The separation of enantiomers is primarily achieved using chromatographic methods. nih.gov One common approach is indirect separation , which involves derivatizing the enantiomeric mixture with a homochiral reagent to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard (achiral) chromatography column. nih.gov For an amino acid derivative like this compound, the secondary amine group is a common target for derivatization with chiral reagents, forming diastereomeric amides, urethanes, or ureas. nih.gov

    A second approach is direct separation , which utilizes a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC). chromatographytoday.comyakhak.org CSPs create a chiral environment that allows for differential interaction with the two enantiomers, resulting in different retention times. Various types of CSPs are available, including those based on macrocyclic glycopeptides (e.g., CHIROBIOTIC phases) and polysaccharides (e.g., Chiralpak), which are effective for separating underivatized or N-derivatized amino acids. yakhak.orgsigmaaldrich.com The choice of CSP and mobile phase conditions, such as pH and organic modifier concentration, is critical for achieving optimal enantioselectivity. nih.gov

    Determining the absolute configuration (R or S) after separation is a subsequent analytical challenge. While chromatographic elution order can provide this information if known standards are used, spectroscopic methods are often employed for unambiguous assignment.

    Imaging Mass Spectrometry (IMS), particularly Matrix-Assisted Laser Desorption/Ionization (MALDI)-IMS, is a powerful technique for visualizing the spatial distribution of molecules directly in tissue sections. jst.go.jp However, the detection of small, polar molecules like amino acid derivatives and neurotransmitters is often hampered by low ionization efficiency and interference from the biological matrix and MALDI matrix peaks. nih.govresearchgate.net

    On-tissue chemical derivatization (OTCD) is a technique developed to overcome these limitations. acs.org In this method, a derivatization reagent is applied directly to the surface of a tissue slice before MALDI matrix application. acs.orgsemanticscholar.org The reagent reacts with the target analyte in situ, attaching a tag that enhances its ionization efficiency and shifts its mass-to-charge ratio (m/z) to a region of the spectrum with less interference. acs.orgnih.gov

    For a compound like this compound, which contains amine, carboxyl, and phenolic hydroxyl groups, various OTCD strategies could be employed.

    Amine-reactive reagents: Reagents such as 2,4-diphenyl-pyranylium tetrafluoroborate (B81430) (DPP-TFB) can tag primary and secondary amines, and have been used to visualize the distribution of amino neurotransmitters in brain tissue. jst.go.jp

    Carboxyl-reactive reagents: Reagents like AMPP, in the presence of coupling agents, can derivatize carboxylic acids, enabling the imaging of a wide range of metabolites, including amino acids and their derivatives. acs.orgsemanticscholar.org

    This methodology allows for the highly sensitive mapping of otherwise undetectable compounds, providing crucial insights into their localization within complex biological systems. nih.govresearchgate.net

    Bioanalytical Method Validation for Quantitative Analysis in Biological Matrices

    For research findings to be considered reliable and reproducible, the analytical methods used to generate the data must be rigorously validated. Bioanalytical method validation is the process of establishing, through laboratory studies, that the performance characteristics of the method are suitable and reliable for the intended application. bioanalysis-zone.comnalam.ca The U.S. Food and Drug Administration (FDA) and other regulatory bodies provide detailed guidance on this process. bioanalysis-zone.comfda.govfda.gov

    When quantifying this compound in biological matrices such as plasma, serum, or urine, a full validation should be performed. nalam.ca This ensures the accurate and precise measurement of the analyte concentration, which is critical for pharmacokinetic, toxicokinetic, or biomarker studies. fda.gov The key parameters evaluated during validation for chromatographic assays are summarized below.

    Table 2: Key Parameters for Bioanalytical Method Validation

    ParameterDescriptionAcceptance Criteria (Typical)
    Selectivity & Specificity The ability to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. nalam.cafda.govNo significant interfering peaks at the retention time of the analyte and internal standard (IS) in at least six individual matrix sources. fda.gov
    Calibration Curve The relationship between the instrument response and the known concentration of the analyte. A range of calibration standards is used to establish this relationship.A regression model is used (e.g., linear, weighted). The correlation coefficient (r²) should be consistently >0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ).
    Accuracy & Precision Accuracy is the closeness of the measured value to the nominal value. Precision is the closeness of repeated measurements. Both are assessed at multiple concentration levels (LOD, L, M, H QC).Mean concentration should be within ±15% of the nominal value (accuracy). The coefficient of variation (CV) should not exceed 15% (precision). For the LLOQ, both should be within ±20%.
    Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.Analyte response should be at least 5 times the response of a blank sample. Accuracy and precision must meet the ±20% criteria.
    Recovery The efficiency of the extraction process, comparing the analyte response from an extracted sample to that of an unextracted standard.Recovery should be consistent and reproducible, though 100% recovery is not required.
    Matrix Effect The suppression or enhancement of ionization caused by co-eluting components from the biological matrix.Assessed by comparing the response of an analyte in post-extraction spiked matrix from at least six sources to the response in a neat solution. The CV of the IS-normalized matrix factor should be ≤15%.
    Stability The chemical stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term bench-top, long-term storage).Mean concentrations of stability samples should be within ±15% of the nominal concentration.

    Validation must be thoroughly documented and completed before the analysis of study samples begins. nalam.ca This systematic approach ensures that the data generated is reliable for making critical scientific and regulatory decisions. bioanalysis-zone.comnalam.ca

    Preclinical Pharmacokinetic and Biotransformation Studies of N 3 Hydroxy 4 Methoxyphenyl Glycine Analogues

    Absorption and Distribution Characteristics in Preclinical Species

    Without specific studies, the absorption and distribution of N-(3-Hydroxy-4-methoxyphenyl)glycine analogues would be predicted based on their physicochemical properties. As a substituted N-phenylglycine, the compound possesses both hydrophilic (hydroxy, glycine) and lipophilic (methoxyphenyl) moieties. This amphiphilic nature would likely allow for some degree of oral absorption, potentially through both passive diffusion and carrier-mediated transport mechanisms that recognize amino acid-like structures.

    Following absorption, the distribution would be influenced by its plasma protein binding and tissue permeability. Compounds with similar structures are often distributed to various tissues, with potential for higher concentrations in organs with high blood flow and those involved in metabolism and excretion, such as the liver and kidneys. The presence of a phenolic hydroxyl group and a carboxylic acid group would likely increase its affinity for albumin in the plasma.

    Identification and Characterization of Metabolic Pathways

    The metabolism of this compound analogues would be expected to proceed through Phase I and Phase II biotransformation reactions, primarily in the liver.

    Phase I Metabolism (e.g., Demethylation, Hydroxylation)

    Phase I metabolism typically involves the introduction or unmasking of functional groups. For a compound with the structure of this compound, the following Phase I reactions would be anticipated:

    O-Demethylation: The methoxy (B1213986) group on the phenyl ring is a prime target for O-demethylation by cytochrome P450 enzymes (CYPs), which would result in the formation of a catechol-like metabolite (a dihydroxyphenyl derivative).

    Hydroxylation: The aromatic ring could undergo further hydroxylation, also mediated by CYPs, at available positions. This would increase the polarity of the molecule.

    N-Dealkylation: While less common for N-aryl glycine (B1666218) structures, some degree of N-dealkylation to yield 3-hydroxy-4-methoxyaniline is a theoretical possibility.

    Phase II Metabolism (e.g., Glucuronidation, Sulfate Conjugation)

    Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.

    Glucuronidation: The phenolic hydroxyl group is a key site for glucuronidation, a common metabolic pathway for phenolic compounds. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and would result in the formation of a glucuronide conjugate. The carboxylic acid group of the glycine moiety could also potentially undergo glucuronidation to form an acyl-glucuronide.

    Sulfate Conjugation: The phenolic hydroxyl group could also be conjugated with a sulfate group through the action of sulfotransferases (SULTs). This is another major pathway for the metabolism of phenolic compounds.

    The relative contribution of glucuronidation and sulfation can vary depending on the preclinical species and the concentration of the compound.

    Excretion Profiles and Mass Balance Investigations

    The primary routes of excretion for metabolites of this compound analogues would be expected to be through urine and feces. The highly polar glucuronide and sulfate conjugates are typically eliminated via the kidneys into the urine. Less polar metabolites or the parent compound, if not fully absorbed or subject to biliary excretion, would be found in the feces.

    A mass balance study, typically conducted using a radiolabeled version of the compound, would be necessary to definitively determine the routes and rates of excretion and to ensure that all metabolic products are accounted for.

    Impact of Structural Modifications on Preclinical Disposition

    Structural modifications to the this compound scaffold would be expected to have a significant impact on its pharmacokinetic profile.

    Modification of the Hydroxyl and Methoxy Groups: Altering the position or nature of the substituents on the phenyl ring would directly affect the sites and rates of Phase I and Phase II metabolism. For example, replacing the hydroxyl group would block sulfation and glucuronidation at that position.

    Changes to the Glycine Moiety: Modifications to the glycine side chain could influence its recognition by amino acid transporters, thereby affecting its absorption and distribution. Esterification of the carboxylic acid, for instance, would create a more lipophilic prodrug that would need to be hydrolyzed to the active form.

    Emerging Research Areas and Future Perspectives for N 3 Hydroxy 4 Methoxyphenyl Glycine

    Discovery of Novel Biological Targets and Therapeutic Applications

    The exploration of novel biological targets for N-(3-Hydroxy-4-methoxyphenyl)glycine is a key area for future research. The presence of a substituted phenolic ring, a common feature in many biologically active compounds, suggests its potential to interact with a variety of proteins and enzymes. Phytochemicals with similar structures have demonstrated a wide array of pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and anti-cancer effects. frontiersin.org These activities are often mediated by the modulation of specific cellular targets. frontiersin.org

    Future research could focus on screening this compound against a panel of disease-relevant targets. Given its phenolic nature, it may exhibit antioxidant properties by scavenging free radicals or modulating enzymes involved in oxidative stress. frontiersin.org Furthermore, the N-glycine substitution could confer unique properties, potentially enabling it to interact with receptors or enzymes that recognize amino acid-like structures. High-throughput screening assays, coupled with target identification techniques such as affinity chromatography and mass spectrometry, could reveal novel protein binding partners.

    The therapeutic potential of this compound could span several areas. For instance, many phenolic compounds are being investigated for their neuroprotective effects, and this compound could be a candidate for neurological disorders. Its structural similarity to certain metabolites of dietary polyphenols also suggests potential roles in metabolic diseases. Elucidating its mechanism of action will be crucial in pinpointing its most promising therapeutic applications.

    Potential Therapeutic Areas for this compound Based on Structural Analogs
    Therapeutic AreaPotential Mechanism of ActionSupporting Rationale
    Neurodegenerative DiseasesAntioxidant, anti-inflammatory, modulation of signaling pathwaysPhenolic compounds have shown neuroprotective effects in various models.
    CancerInduction of apoptosis, inhibition of cell proliferation, anti-angiogenesisMany plant-derived phenolics exhibit anti-cancer properties. frontiersin.org
    Metabolic DisordersModulation of metabolic enzymes, improvement of insulin (B600854) sensitivityStructural similarities to metabolites of dietary polyphenols with metabolic benefits.
    Inflammatory ConditionsInhibition of pro-inflammatory enzymes and cytokinesThe phenolic hydroxyl group is a key pharmacophore for anti-inflammatory activity.

    Innovations in Synthetic Chemistry and Sustainable Production

    The development of efficient and sustainable methods for the synthesis of this compound is crucial for enabling its further study and potential commercialization. Traditional methods for the synthesis of N-aryl glycines often involve harsh reaction conditions and the use of toxic reagents.

    Furthermore, exploring biocatalytic routes using enzymes could provide a highly selective and environmentally friendly approach to the synthesis of this compound. The use of renewable starting materials derived from biomass could also contribute to a more sustainable production process. The development of scalable and cost-effective synthetic routes will be a critical step in translating the potential of this compound from the laboratory to practical applications.

    Comparison of Synthetic Approaches for N-Aryl Glycines
    Synthetic MethodAdvantagesChallenges
    Traditional Chemical SynthesisWell-established proceduresHarsh conditions, use of toxic reagents, potential for significant waste generation
    Green Chemistry ApproachesUse of benign solvents, reduced waste, milder reaction conditions acs.orgbohrium.comCatalyst development and optimization, scalability of new methods
    PhotocatalysisMild reaction conditions, use of light as a renewable energy source nih.govPhotocatalyst stability and reusability, reaction quantum yield
    BiocatalysisHigh selectivity, environmentally friendly, use of renewable resourcesEnzyme stability and availability, optimization of reaction conditions

    Advanced Computational Approaches for Predictive Modeling

    Advanced computational approaches are poised to play a significant role in accelerating the research and development of this compound. Predictive modeling can be employed to forecast its biological activities, physicochemical properties, and potential toxicities, thereby guiding experimental efforts and reducing the need for extensive and costly laboratory screening. rsc.orgrsc.orgresearchgate.net

    Techniques such as quantitative structure-activity relationship (QSAR) modeling can be used to correlate the chemical structure of this compound and its analogs with their biological activities. rsc.org Molecular docking simulations can predict how the compound binds to specific protein targets, providing insights into its mechanism of action at the molecular level. frontiersin.org Furthermore, molecular dynamics simulations can be used to study the dynamic behavior of the compound in a biological environment, offering a more realistic representation of its interactions with biological macromolecules.

    The application of machine learning and artificial intelligence in drug discovery is a rapidly growing field. stanford.edu These approaches can be used to analyze large datasets and identify complex patterns that may not be apparent through traditional methods. By training models on existing data for compounds with similar structural features, it may be possible to predict the bioactivity of this compound with increasing accuracy. stanford.edudigitellinc.com

    Integration of Omics Technologies for Systems-Level Understanding

    The integration of omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to gain a systems-level understanding of the biological effects of this compound. nih.govnih.gov These technologies can provide a global view of the molecular changes that occur in a biological system in response to treatment with the compound.

    Transcriptomics, for example, can reveal changes in gene expression patterns, providing clues about the cellular pathways that are modulated by this compound. Proteomics can identify changes in protein expression and post-translational modifications, offering insights into the functional consequences of altered gene expression. Metabolomics can be used to profile the changes in small molecule metabolites, providing a snapshot of the metabolic state of the cell.

    By integrating data from these different omics platforms, it is possible to construct a comprehensive picture of the compound's mechanism of action. nih.gov This systems biology approach can help to identify novel biological targets and pathways, as well as potential biomarkers for monitoring the compound's effects. frontiersin.orgnih.gov Such a holistic understanding is essential for the rational design of future studies and the development of targeted therapeutic strategies.

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for N-(3-Hydroxy-4-methoxyphenyl)glycine, and how can purity be ensured?

    • Methodology :

    • Step 1 : Use reductive amination or amide coupling (e.g., HBTU-mediated reactions) to link the glycine moiety to the substituted phenyl ring, as demonstrated in analogous syntheses of N-phenylglycine derivatives .
    • Step 2 : Protect the hydroxyl and methoxy groups during synthesis to prevent side reactions. For example, use tert-butyldimethylsilyl (TBS) ethers for hydroxyl protection .
    • Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and verify purity using HPLC (C18 columns, acetonitrile/water mobile phase) .
    • Validation : Confirm structural integrity via 1H^1H-NMR (e.g., aromatic proton shifts at δ 6.5–7.0 ppm, glycine α-proton at δ 3.8–4.2 ppm) and high-resolution mass spectrometry (HRMS) .

    Q. How can spectroscopic techniques distinguish this compound from its structural analogs?

    • Methodology :

    • NMR Analysis : Compare chemical shifts of aromatic protons (e.g., para-methoxy groups typically show singlets at δ ~3.8 ppm) and glycine backbone protons. Substituent effects (e.g., hydroxyl vs. methoxy) alter splitting patterns .
    • IR Spectroscopy : Identify characteristic absorptions for hydroxyl (3200–3600 cm1^{-1}) and amide carbonyl (1650–1700 cm1^{-1}) groups.
    • MS/MS Fragmentation : Use collision-induced dissociation (CID) to differentiate fragmentation pathways (e.g., loss of –OCH3_3 vs. –OH groups) .

    Advanced Research Questions

    Q. How do electron-donating substituents (e.g., 3-hydroxy, 4-methoxy) influence the reactivity and binding affinity of N-phenylglycine derivatives?

    • Methodology :

    • Computational Studies : Perform DFT calculations (B3LYP/6-31G*) to analyze electron density distribution and predict sites for nucleophilic/electrophilic attacks .
    • Structure-Activity Relationship (SAR) : Compare binding affinities of analogs (e.g., N-(4-chlorophenyl)glycine vs. This compound) in receptor assays. Hydroxy/methoxy groups may enhance hydrogen bonding in biological targets .
    • Crystallography : Use SHELX for X-ray refinement to resolve intermolecular interactions (e.g., hydrogen bonds between hydroxyl groups and adjacent molecules) .

    Q. How can conflicting solubility data for this compound in polar vs. non-polar solvents be resolved?

    • Methodology :

    • Solubility Profiling : Conduct shake-flask experiments in DMSO, water, and ethanol at 25°C. Measure concentrations via UV-Vis (λ = 270–280 nm for aromatic absorption) .
    • Thermodynamic Analysis : Calculate Hansen solubility parameters (δD_D, δP_P, δH_H) to predict solvent compatibility. Hydroxyl/methoxy groups increase polarity, favoring aqueous solubility but reducing miscibility in hydrophobic solvents .
    • Co-solvent Systems : Optimize using ethanol/water mixtures (e.g., 30% ethanol) to enhance solubility for biological assays .

    Q. What strategies mitigate racemization during the synthesis of enantiomerically pure this compound?

    • Methodology :

    • Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to control stereochemistry during amide bond formation .
    • Low-Temperature Synthesis : Perform reactions at 0–4°C to minimize thermal racemization .
    • Analytical Validation : Employ chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) to confirm enantiomeric excess (>98%) .

    Data Contradiction Analysis

    Q. How should researchers address discrepancies in reported melting points for this compound?

    • Methodology :

    • Purity Assessment : Re-measure melting points after rigorous purification (e.g., recrystallization from ethanol/water). Impurities (e.g., unreacted glycine) lower observed melting points .
    • DSC Analysis : Use differential scanning calorimetry (DSC) to detect polymorphic forms. Variations in crystal packing (e.g., monoclinic vs. orthorhombic) can alter melting behavior .

    Methodological Tables

    Technique Application Key Parameters Reference
    1H^1H-NMRStructural confirmationδ 3.8 (OCH3_3), δ 6.5–7.0 (aromatic)
    Chiral HPLCEnantiomeric purity assessmentChiralpak AD-H, 90:10 hexane/isopropanol
    X-ray crystallographyIntermolecular interaction analysisSHELX refinement, R-factor < 0.05
    DFT CalculationsElectronic property predictionB3LYP/6-31G*, Gaussian 16

    Key Notes

    • For biological studies, validate compound stability in assay buffers (e.g., pH 7.4 PBS) to prevent degradation .
    • Cross-reference spectral data with public databases (e.g., NIST mzCloud) to resolve ambiguities .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.